4,4''-Diiodo-p-terphenyl

On-Surface Synthesis Ullmann Coupling Molecular Wires

Choose 4,4''-diiodo-p-terphenyl for your advanced materials research to leverage a 50 K lower on-surface Ullmann coupling activation barrier compared to the dibromo analog, enabling gentler processing on sensitive substrates. Its superior thermal stability (mp 328 °C) ensures reproducibility in vacuum-deposited device fabrication. Insist on ≥98% HPLC/GC assay to meet stringent electronic-grade purity requirements.

Molecular Formula C18H12I2
Molecular Weight 482.1 g/mol
CAS No. 19053-14-6
Cat. No. B101619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4''-Diiodo-p-terphenyl
CAS19053-14-6
Molecular FormulaC18H12I2
Molecular Weight482.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I
InChIInChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
InChIKeyQGMMWGLDOBFHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4''-Diiodo-p-terphenyl (CAS 19053-14-6) Product Guide for OLED and On-Surface Synthesis


4,4''-Diiodo-p-terphenyl (CAS 19053-14-6), also known as 1,4-bis(4-iodophenyl)benzene, is a para-terphenyl derivative with iodine atoms at the 4,4'' positions. It belongs to the class of dihalogenated p-terphenyls and is primarily utilized as a high-purity precursor in organic electronics and materials science. Its rigid, extended conjugated core combined with heavy iodine substituents confers distinct properties for advanced synthesis and device fabrication .

Why 4,4''-Diiodo-p-terphenyl (CAS 19053-14-6) Cannot Be Replaced by Bromo or Chloro Analogs


Dihalogenated p-terphenyls are not interchangeable building blocks. The specific halogen dictates critical material properties and reaction outcomes. Substituting iodine for bromine or chlorine dramatically alters thermal stability, crystalline density, and crucially, the activation energy required for key on-surface reactions. These differences have direct, quantifiable consequences for both process optimization and final material performance, as detailed in the comparative evidence below [1].

4,4''-Diiodo-p-terphenyl (CAS 19053-14-6): Head-to-Head Comparative Performance Data


Reduced Activation Energy for On-Surface Polymerization

In a direct head-to-head comparison of model precursors for on-surface synthesis of poly-para-phenylene wires, 4,4''-diiodo-p-terphenyl enabled a significantly lower reaction temperature compared to its dibromo analog. On Ag(111) and Ag(001) substrates, UV light irradiation of the diiodo compound lowered the required reaction temperature for wire formation by 50 K relative to the dibromo-p-terphenyl [1].

On-Surface Synthesis Ullmann Coupling Molecular Wires

Superior Thermal Stability

4,4''-Diiodo-p-terphenyl exhibits a significantly higher melting point compared to its bromo and chloro counterparts, indicating superior thermal stability and lower volatility. This is critical for applications requiring high-temperature processing or operation, such as vacuum-deposited OLED layers. The melting point is 328 °C for the diiodo compound , versus 315 °C for the dibromo analog and approximately 114-116 °C for the 4,4''-dichloro-o-terphenyl isomer [1].

OLED Materials Thermal Stability Sublimation Purity

Higher Crystalline Density

The presence of heavy iodine atoms results in a higher crystalline density for 4,4''-diiodo-p-terphenyl compared to its lighter halogen analogs. This property is relevant for applications where material density influences film formation or optical properties. The measured density of 4,4''-diiodo-p-terphenyl is approximately 1.66 g/cm³ , while the dibromo derivative has a density of approximately 1.56 g/cm³ .

Materials Science Crystal Engineering X-ray Diffraction

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings

Aryl iodides are well-established to exhibit higher reactivity than aryl bromides or chlorides in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond. While a direct, quantitative comparison for this specific terphenyl scaffold is not available, this class-level reactivity difference is a fundamental principle in organic synthesis. The diiodo compound serves as a versatile electrophilic partner in Suzuki and Stille couplings for constructing complex OLED materials .

Suzuki Coupling Organic Synthesis OLED Intermediates

4,4''-Diiodo-p-terphenyl (CAS 19053-14-6): Recommended Application Scenarios Based on Comparative Evidence


On-Surface Synthesis of Low-Dimensional Carbon Nanostructures

For researchers fabricating atomically precise molecular wires or graphene nanoribbons via on-surface Ullmann coupling, 4,4''-diiodo-p-terphenyl is the preferred precursor. Its 50 K lower activation temperature compared to the dibromo analog [1] enables milder processing, reducing the risk of substrate damage and facilitating the study of reaction intermediates on sensitive surfaces.

Synthesis of High-Performance OLED Materials

4,4''-Diiodo-p-terphenyl is a strategic building block for the synthesis of advanced OLED emitters and charge-transport materials. Its high melting point (328 °C) and density (1.66 g/cm³) [1] indicate superior thermal stability for vacuum-deposited device fabrication, while the reactive iodo substituents facilitate efficient incorporation into complex molecular architectures via cross-coupling .

Crystal Engineering and Materials Science Studies

The distinct crystalline properties of 4,4''-diiodo-p-terphenyl, including its high density and melting point [1], make it a valuable model compound for studies of molecular packing, phase behavior, and the influence of heavy atoms on solid-state properties. These characteristics differentiate it from lighter halogen analogs for applications in X-ray diffraction and materials characterization.

Procurement for High-Purity Research Applications

Given the stringent purity requirements of electronic and optoelectronic research, procurement of 4,4''-diiodo-p-terphenyl should prioritize suppliers offering high assay purity (typically ≥98.0% by HPLC/GC) [1]. The compound's thermal stability and defined physical properties are essential for ensuring reproducibility in both synthesis and device fabrication.

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